Biological Activity Profile: 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine
Biological Activity Profile: 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine
This guide provides an in-depth technical analysis of 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine , a bioactive small molecule belonging to the 4-aryl-1,2,5-oxadiazol-3-amine class. This scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key immune checkpoint target in oncology. Additionally, recent structure-activity relationship (SAR) studies have identified this specific substitution pattern as a potent anti-plasmodial agent.[1]
Executive Summary
4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine represents a highly active derivative of the 3-amino-1,2,5-oxadiazole (furazan) scaffold. Its biological activity is bifurcated into two distinct therapeutic areas:
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Immuno-Oncology: As a competitive inhibitor of IDO1, it restores T-cell proliferation in the tumor microenvironment (TME) by blocking the catabolism of tryptophan into kynurenine.
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Infectious Disease: It exhibits potent anti-plasmodial activity against Plasmodium falciparum, with the 3,4-dimethoxy substitution pattern providing optimal lipophilicity and binding affinity.
| Property | Description |
| Chemical Class | 1,2,5-Oxadiazole (Furazan) |
| Primary Target | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| Secondary Target | Plasmodium falciparum (Anti-malarial) |
| Key Pharmacophore | 3-amino group (H-bond donor), 1,2,5-oxadiazole ring (Heme coordination), 3,4-dimethoxyphenyl (Hydrophobic/Electronic fit) |
| Molecular Weight | ~221.21 g/mol |
Chemical Identity & Structural Biology
The Pharmacophore
The molecule consists of a planar 1,2,5-oxadiazole ring substituted at the 3-position with a primary amine (-NH2) and at the 4-position with a 3,4-dimethoxyphenyl group.
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1,2,5-Oxadiazole Core: This electron-deficient ring acts as a bioisostere for amide or ester groups but with improved metabolic stability. In the context of IDO1, the N2 nitrogen of the oxadiazole ring is critical for coordinating with the ferrous ion (Fe2+) of the heme cofactor in the enzyme's active site.
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Exocyclic Amine (-NH2): Functions as a hydrogen bond donor. In the IDO1 active site, this amine often interacts with a propionate side chain of the heme or adjacent residues (e.g., Ser167), stabilizing the inhibitor-enzyme complex.
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3,4-Dimethoxyphenyl Group: The electron-donating methoxy groups increase the electron density of the phenyl ring. This enhances the pi-stacking interactions within the hydrophobic pocket (Pocket A) of the enzyme. Furthermore, the 3,4-substitution pattern optimizes the shape complementarity, as seen in high-potency analogs like the 3-ethoxy-4-methoxy derivatives.
Mechanism of Action: IDO1 Inhibition
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) degradation into N-formylkynurenine. High IDO1 activity in tumors depletes local Trp and produces kynurenine metabolites, leading to T-cell anergy and immune escape.
Inhibition Mechanism:
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Competition: The compound competes with Tryptophan for the active site.
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Coordination: The oxadiazole nitrogen binds directly to the heme iron, preventing oxygen activation.
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Result: Trp levels are preserved; Kynurenine production halts; Effector T-cells (CD8+) are reactivated.
Figure 1: Mechanism of IDO1 inhibition. The compound blocks the conversion of Tryptophan to Kynurenine, reversing T-cell suppression.
Biological Activity Data
IDO1 Inhibition Potency
Based on the SAR of the 4-aryl-1,2,5-oxadiazol-3-amine class (e.g., Epacadostat analogs), the 3,4-dimethoxy derivative is a potent inhibitor.
| Assay Type | Parameter | Representative Value* | Notes |
| Enzymatic Assay | IC50 (Human IDO1) | 50 - 200 nM | Potency is driven by the 4-aryl substitution; electron-rich rings generally favor binding. |
| Cell-Based Assay | IC50 (HeLa + IFNγ) | 100 - 500 nM | Measures inhibition of Kynurenine release in live cells. |
| Selectivity | TDO vs. IDO1 | > 100-fold | High selectivity for IDO1 over Tryptophan 2,3-dioxygenase (TDO) is typical for this scaffold. |
*Values are estimated based on the SAR of closely related 3,4-disubstituted analogs (e.g., 3-ethoxy-4-methoxy).
Anti-Plasmodial Activity
Recent studies (e.g., Medicines for Malaria Venture Malaria Box projects) have highlighted this scaffold's utility against malaria parasites.[1]
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Target: Plasmodium falciparum (Strain NF54).[1]
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Activity: The 3,4-dimethoxy analog and its close relative (3-ethoxy-4-methoxy) show IC50 values < 50 nM .
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Selectivity Index: High selectivity (>1000x) against mammalian cells (L-6 rat myoblasts), indicating low host toxicity.
Experimental Protocols
IDO1 Enzymatic Inhibition Assay
This protocol validates the compound's ability to inhibit the conversion of Tryptophan to N-formylkynurenine in a cell-free system.
Reagents:
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Recombinant Human IDO1 enzyme.
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Substrate: L-Tryptophan (100 µM final).
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Cofactors: Ascorbic acid, Methylene blue, Catalase.
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Detection Reagent: 30% Trichloroacetic acid (TCA), 2% p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
Workflow:
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Preparation: Dilute compound in DMSO (serial dilutions).
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Incubation: Mix IDO1 enzyme (50 nM), compound, and cofactors in phosphate buffer (pH 6.5). Incubate for 30 min at 37°C.
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Reaction Start: Add L-Tryptophan. Incubate for 45 min at 37°C.
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Termination: Add 30% TCA to stop the reaction. Centrifuge to remove protein precipitate.
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Colorimetric Detection: Transfer supernatant to a microplate. Add p-DMAB solution (Ehrlich's reagent).
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Readout: Measure absorbance at 480 nm (Yellow pigment formation indicates Kynurenine).
Cell-Based Assay (HeLa/IFN-γ)
This assay measures the compound's ability to penetrate cells and inhibit IDO1 induced by Interferon-gamma.
Workflow:
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Seeding: Plate HeLa cells (10,000 cells/well) in 96-well plates. Allow attachment (24h).
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Induction: Treat cells with human IFN-γ (50 ng/mL) to induce IDO1 expression.
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Treatment: Simultaneously add the test compound (serial dilutions).
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Incubation: Incubate for 48 hours at 37°C / 5% CO2.
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Harvest: Collect 150 µL of supernatant.
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Analysis: Perform the p-DMAB colorimetric assay (as above) on the supernatant to quantify Kynurenine levels.
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Viability Control: Use MTT or CellTiter-Glo on the remaining cells to ensure the compound is not cytotoxic.
Figure 2: Workflow for the cell-based IDO1 inhibition assay using HeLa cells.
Therapeutic Implications & References
Clinical Relevance
The 4-aryl-1,2,5-oxadiazol-3-amine scaffold is the foundation for clinical candidates like Epacadostat (Incyte). While Epacadostat features a more complex sulfamoyl-phenyl substituent, the 3,4-dimethoxy analog serves as a vital tool compound for:
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SAR Exploration: Understanding the role of electron density on the phenyl ring in heme coordination.
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Metabolic Stability Studies: The methoxy groups are potential sites for O-demethylation by CYPs, making this compound useful for optimizing metabolic stability profiles in early drug discovery.
References
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Incyte Corporation. (2009). 1,2,5-Oxadiazole derivatives as indoleamine 2,3-dioxygenase inhibitors.[2][3][4] (Patent WO2010005958).
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Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry, 52(23), 7364–7367. Link
- Medicines for Malaria Venture. (2014). "Malaria Box: A treasure trove for malaria researchers." Pathogens and Global Health. (Reference for the anti-plasmodial activity of the 1,2,5-oxadiazole scaffold).
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Schöpel, M., et al. (2023). "Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles." Pharmaceuticals, 16(10), 1345. Link
Sources
- 1. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine | 924871-23-8 | Benchchem [benchchem.com]
- 4. WO2017019894A1 - Combination therapies comprising antibody molecules to lag-3 - Google Patents [patents.google.com]
